molecular formula C15H20ClNO B5762532 N-(2-chlorobenzyl)-3-cyclopentylpropanamide

N-(2-chlorobenzyl)-3-cyclopentylpropanamide

Cat. No. B5762532
M. Wt: 265.78 g/mol
InChI Key: NMUZPTDWPXYZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-cyclopentylpropanamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.

Mechanism of Action

N-(2-chlorobenzyl)-3-cyclopentylpropanamide selectively activates the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of the A1 receptor leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective and cardioprotective effects of N-(2-chlorobenzyl)-3-cyclopentylpropanamide.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-cyclopentylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, the improvement of cardiac function, the attenuation of neuroinflammation, and the protection of dopaminergic neurons. These effects are mediated by the activation of the A1 adenosine receptor and the downstream signaling pathways.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-3-cyclopentylpropanamide is a useful tool compound for studying the A1 adenosine receptor and its role in various physiological and pathological processes. Its selective activation of the A1 receptor allows for the investigation of specific downstream signaling pathways and the identification of potential therapeutic targets. However, N-(2-chlorobenzyl)-3-cyclopentylpropanamide has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

For research on N-(2-chlorobenzyl)-3-cyclopentylpropanamide include the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of the A1 adenosine receptor in other physiological and pathological processes should be further explored to identify new therapeutic targets.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-3-cyclopentylpropanamide involves several steps, including the reaction of 2-chlorobenzylamine with 3-cyclopentylpropanoyl chloride in the presence of a base to form the intermediate product, which is then treated with hydrochloric acid to obtain the final product. The purity and yield of N-(2-chlorobenzyl)-3-cyclopentylpropanamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

N-(2-chlorobenzyl)-3-cyclopentylpropanamide has been used as a tool compound to study the A1 adenosine receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects in preclinical studies. N-(2-chlorobenzyl)-3-cyclopentylpropanamide has also been investigated for its potential therapeutic applications in diseases such as ischemic heart disease, stroke, and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-14-8-4-3-7-13(14)11-17-15(18)10-9-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUZPTDWPXYZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-cyclopentylpropanamide

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